molecular formula C22H28N4O4 B1663251 (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine CAS No. 141807-96-7

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

Cat. No. B1663251
M. Wt: 412.5 g/mol
InChI Key: UQGGPCQNHJCOPS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, also known as DMPX, is a xanthine derivative that has been studied for its potential use as a selective antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, asthma, and cancer progression. DMPX has shown promising results in preclinical studies, making it a potential candidate for further research and development.

Scientific Research Applications

PET Radioligand Development

The compound has been utilized in the development of PET radioligands for mapping adenosine A2A receptors in the heart and brain. Studies show that [11C]KF17837, a derivative of (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, is a potential PET radioligand, demonstrating high uptake in myocardium and specific striatal uptake in the brain, which is rich in A2A receptors (Ishiwata et al., 1995).

Adenosine A2 Receptor Antagonism

The compound has been examined for its role as an adenosine A2 receptor antagonist. Research indicates that it exhibits high affinity and selectivity for adenosine A2A receptors, particularly in binding assays using rat striatal A2A receptors. Its inhibition type was found to be competitive for [3H]CGS21680 binding (Nonaka et al., 1994).

Structure-Activity Relationships

Studies on structure-activity relationships of 8-styrylxanthines, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, have been conducted to understand their potency as A2-selective adenosine receptor antagonists. These studies provide insights into how modifications at the xanthine 7-position and phenyl ring substitutions affect receptor binding and selectivity (Jacobson et al., 1993).

Biodistribution Studies

Biodistribution studies of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine derivatives have been conducted to evaluate their suitability as ligands for adenosine A2A receptors. Such studies are crucial for understanding the compound's distribution and effectiveness in targeting specific receptors in vivo (Stone-Elander et al., 1997).

CNS Adenosine Receptors Mapping

The compound has been used in research to map CNS adenosine receptors using positron emission tomography (PET). This is significant for understanding the role of adenosine receptors in various neurological conditions (Suzuki & Ishiwata, 1998).

properties

CAS RN

141807-96-7

Product Name

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+

InChI Key

UQGGPCQNHJCOPS-PKNBQFBNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

synonyms

1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine
KF 17837
KF 17837S
KF-17837
KF-17837S
KF17837S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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